2-(Pyrrolidin-2-yl)propan-2-ol
Overview
Description
2-(Pyrrolidin-2-yl)propan-2-ol: is an organic compound featuring a pyrrolidine ring attached to a propanol group. This compound is of interest due to its unique structure, which combines a secondary amine with an alcohol functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
One of its derivatives, n-propionylated (s)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has been synthesized and used in stereoselective aldol reactions with benzaldehyde . The differences in stereoselectivity were investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Result of Action
It’s known that pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)propan-2-ol typically involves the reaction of pyrrolidine with acetone under controlled conditions. One common method is the reductive amination of acetone with pyrrolidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, can also be employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; tosyl chloride for sulfonation.
Major Products:
Oxidation: 2-(Pyrrolidin-2-yl)propan-2-one.
Reduction: 2-(Pyrrolidin-2-yl)propanamine.
Substitution: 2-(Pyrrolidin-2-yl)propyl halides or sulfonates.
Scientific Research Applications
Chemistry: 2-(Pyrrolidin-2-yl)propan-2-ol is used as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions. Its ability to induce stereoselectivity makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features allow for the exploration of new pharmacophores in drug discovery.
Medicine: Research into this compound includes its use in the development of novel therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a useful intermediate in the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
2-(Pyrrolidin-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
2-(Pyrrolidin-2-yl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propyl chain.
2-(Pyrrolidin-2-yl)propan-2-one: The ketone analog of 2-(Pyrrolidin-2-yl)propan-2-ol.
Uniqueness: this compound is unique due to the presence of both a secondary amine and a tertiary alcohol in its structure. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to act as a chiral auxiliary further enhances its value in asymmetric synthesis, setting it apart from similar compounds.
Properties
IUPAC Name |
2-pyrrolidin-2-ylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWGNIMIRRWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214626-52-5 | |
Record name | 2-(pyrrolidin-2-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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